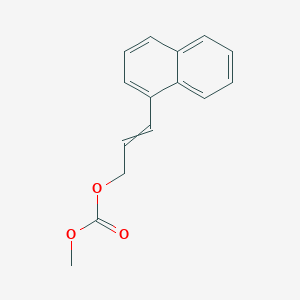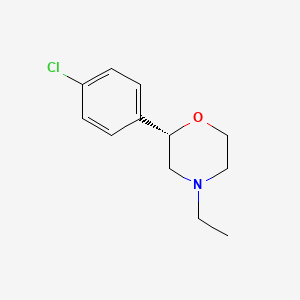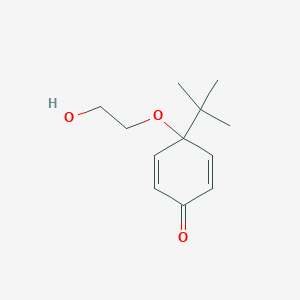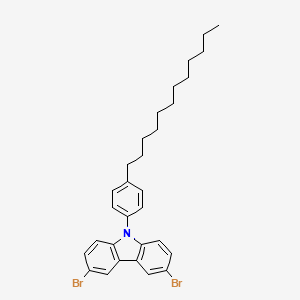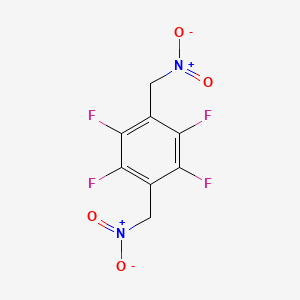
1,2,4,5-Tetrafluoro-3,6-bis(nitromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrafluoro-3,6-bis(nitromethyl)benzene: is an aromatic compound characterized by the presence of four fluorine atoms and two nitromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrafluoro-3,6-bis(nitromethyl)benzene can be synthesized through the reaction of 1,2,4,5-tetrafluorobenzene with nitromethane in the presence of a strong base such as sodium methoxide. The reaction typically occurs under mild conditions, with the base facilitating the substitution of hydrogen atoms on the benzene ring with nitromethyl groups .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 1,2,4,5-Tetrafluoro-3,6-bis(nitromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitromethyl groups can be oxidized to form nitrobenzene derivatives.
Reduction: The nitromethyl groups can be reduced to aminomethyl groups, resulting in the formation of aminomethylbenzene derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a strong base like sodium hydride.
Major Products Formed:
Oxidation: Nitrobenzene derivatives.
Reduction: Aminomethylbenzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,4,5-Tetrafluoro-3,6-bis(nitromethyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Medicine: Research into its potential as a precursor for the synthesis of biologically active compounds with antimicrobial or anticancer properties.
Mechanism of Action
The mechanism by which 1,2,4,5-tetrafluoro-3,6-bis(nitromethyl)benzene exerts its effects is primarily through its interactions with various molecular targets. The nitromethyl groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The fluorine atoms enhance the compound’s electron-withdrawing properties, making it more reactive towards nucleophiles and electrophiles .
Comparison with Similar Compounds
- 1,2,4,5-Tetrafluoro-3-iodo-6-methylbenzene
- 1,2,4,5-Tetrafluoro-3,6-bis(methoxymethyl)benzene
- 2,3,5,6-Tetrafluoro-1,4-bis(chloromethyl)benzene
Uniqueness: 1,2,4,5-Tetrafluoro-3,6-bis(nitromethyl)benzene is unique due to the presence of both nitromethyl and fluorine groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
918474-16-5 |
|---|---|
Molecular Formula |
C8H4F4N2O4 |
Molecular Weight |
268.12 g/mol |
IUPAC Name |
1,2,4,5-tetrafluoro-3,6-bis(nitromethyl)benzene |
InChI |
InChI=1S/C8H4F4N2O4/c9-5-3(1-13(15)16)6(10)8(12)4(7(5)11)2-14(17)18/h1-2H2 |
InChI Key |
VZEHXQVWSYUNHS-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)C[N+](=O)[O-])F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-{4-[(E)-(4-Ethynyl-2-methylphenyl)diazenyl]phenoxy}dodecan-1-ol](/img/structure/B12617039.png)
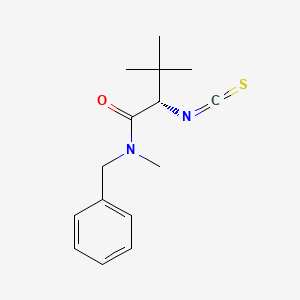
![N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]-2-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetamide](/img/structure/B12617051.png)
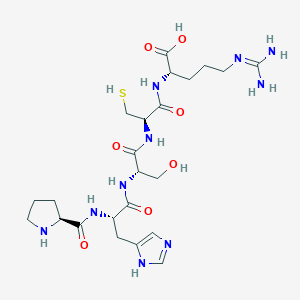


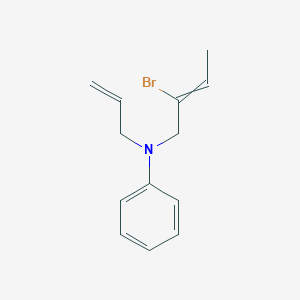
![1,7-Diazaspiro[4.5]decane-7-acetamide, 1-(3-amino-2,5,6-trifluorobenzoyl)-6-oxo-, (5R)-](/img/structure/B12617088.png)
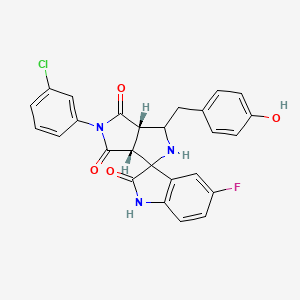
![N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12617112.png)
